
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method includes the reaction of o-phenylenediamine with methylglyoxal under acidic conditions, followed by oxidation to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Grignard reagents in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid.
Reduction: 2-methyl-3-hydroxy-2,4-dihydro-1H-quinoxaline-6-carbaldehyde.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the aldehyde and methyl groups.
2-methylquinoxaline: Similar structure but without the carbonyl and aldehyde functionalities.
3-oxoquinoxaline: Lacks the methyl and aldehyde groups but retains the carbonyl functionality.
Uniqueness
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde is unique due to the presence of both an aldehyde and a carbonyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(14)12-9-4-7(5-13)2-3-8(9)11-6/h2-6,11H,1H3,(H,12,14) |
InChI 键 |
GMMGMRUFNMLCOX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B14090960.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
![N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14090968.png)
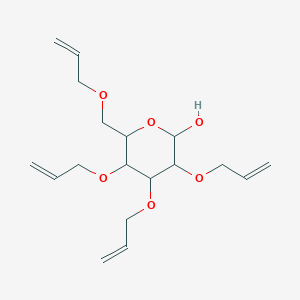
![10,16-bis[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14090976.png)
![6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine](/img/structure/B14090982.png)
![5-(2,4-dichlorophenyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14090984.png)
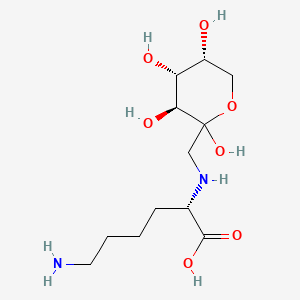
![1-(4-Tert-butylphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091001.png)
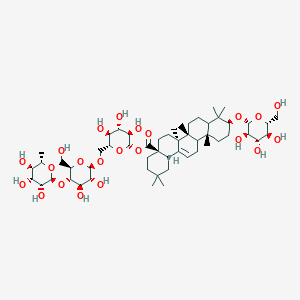
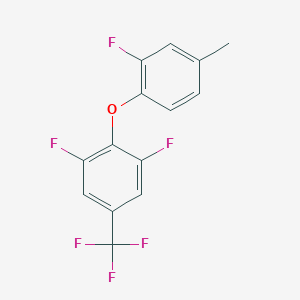
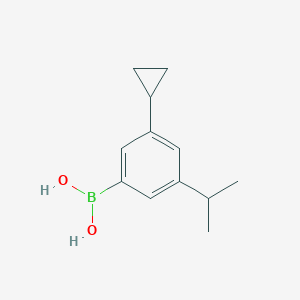
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091030.png)
![ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14091031.png)
